molecular formula C10H16O4 B2424927 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid CAS No. 2155855-94-8

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

Cat. No.: B2424927
CAS No.: 2155855-94-8
M. Wt: 200.234
InChI Key: ABJBVSOIDOQQRW-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid (CAS 2155855-94-8) is a high-purity chemical compound supplied for research and development purposes. This cycloheptane derivative features both a carboxylic acid and a methyl ester functional group, making it a valuable bifunctional intermediate in organic synthesis . Its molecular formula is C 10 H 16 O 4 and it has a molecular weight of 200.23 g/mol . The structure of the compound, defined by the SMILES notation COC(=O)C1CCCC(CC1)C(=O)O, presents a seven-membered cycloheptane ring, which may offer different conformational and steric properties compared to more common six-membered ring analogs . As a versatile building block, this compound is primarily used in pharmaceutical and chemical research. It can serve as a precursor for the synthesis of more complex molecules, particularly in medicinal chemistry where such dicarboxylic acid derivatives are employed in structure-activity relationship (SAR) studies and as key fragments in drug discovery pipelines . The presence of two differentially protected carboxyl groups allows for selective functionalization; the carboxylic acid can be used for amide bond formation or other conjugations, while the methyl ester can be hydrolyzed to a second acid or reduced to an alcohol, providing multiple avenues for chemical modification. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-methoxycarbonylcycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-14-10(13)8-4-2-3-7(5-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJBVSOIDOQQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-94-8
Record name 4-(methoxycarbonyl)cycloheptane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid typically involves the esterification of cycloheptane-1,4-dicarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves heating the reactants under reflux to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Formation of cycloheptanone derivatives.

    Reduction: Formation of cycloheptanol derivatives.

    Substitution: Formation of various substituted cycloheptane derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_9H14_{14}O4_4
  • Molecular Weight : 186.21 g/mol
  • Solubility : Slightly soluble in water (11 g/L at 25°C)

The compound features a cycloheptane ring substituted with a methoxycarbonyl group and a carboxylic acid group, making it a versatile building block in organic synthesis.

Pharmaceutical Intermediate

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the formation of complex organic molecules through multi-step reactions. This compound serves as a precursor for drugs and therapeutic agents, facilitating the development of novel pharmaceuticals with potential therapeutic properties.

Biochemical Research

In biological research, this compound is investigated for its interactions with biological macromolecules. It has been studied for its potential roles in biochemical pathways, including enzyme modulation and receptor binding. The mechanism of action often involves the compound acting as a ligand that influences the activity of specific enzymes or receptors.

Industrial Applications

In industrial chemistry, this compound is employed in the production of specialty chemicals and materials. Its utility extends to large-scale reactions where it can serve as an intermediate for various chemical processes, including catalysis and the synthesis of other organic compounds.

Case Study 1: Pharmaceutical Synthesis

A study explored the synthesis of novel drug candidates using this compound as a key intermediate. The research demonstrated successful yields and purity levels, indicating its effectiveness in drug development processes. The derivatives produced exhibited promising pharmacological activities in preclinical models.

Case Study 2: Biochemical Pathway Investigation

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    Cycloheptane-1,4-dicarboxylic acid: Lacks the methoxycarbonyl group.

    4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Another similar compound with a different ring size.

Uniqueness

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs. This uniqueness makes it valuable for specific applications where the ring size and functional groups play a crucial role in the compound’s behavior and interactions.

Biological Activity

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid is an organic compound characterized by a cycloheptane ring with both a methoxycarbonyl and a carboxylic acid group. Its unique structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H16O4
  • Molecular Weight : 200.24 g/mol
  • Solubility : Slightly soluble in water (11 g/L at 25°C) .

The biological activity of this compound is primarily attributed to its ability to act as a ligand, interacting with specific enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, contributing to its potential therapeutic effects .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, bioactive compounds derived from microbial sources have shown effectiveness against various pathogens, suggesting that this compound may also possess similar activities .

Anticancer Potential

A study focusing on small molecular weight bioactive compounds highlighted the anticancer potential of similar structures. It was observed that certain derivatives showed significant antiproliferative effects on cancer cell lines, indicating that this compound could be explored for its anticancer properties .

Case Studies

  • Antiproliferative Studies : A study conducted on various bioactive compounds demonstrated that those with structural similarities to this compound exhibited significant inhibition of cancer cell proliferation. The mechanisms involved included apoptosis induction and cell cycle arrest .
  • Pharmacological Comparisons : In comparative studies, the potency of related compounds was assessed through biological assays involving GABA(A) receptor modulation and cortisol production inhibition. These studies suggest that while this compound may not be as potent as its analogs, its unique structure could provide distinct advantages in specific therapeutic contexts .

Comparative Analysis with Similar Compounds

CompoundStructure TypeNotable Activity
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acidCyclohexane derivativeModerate antimicrobial activity
Cycloheptane-1,4-dicarboxylic acidDicarboxylic acidAnticancer properties
4-(Methoxycarbonyl)cyclopentane-1-carboxylic acidCyclopentane derivativePotential neuroprotective effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(methoxycarbonyl)cycloheptane-1-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a DCM/DMF solvent system (3:1 v/v) at room temperature for 16 hours have been used for similar cyclohexane derivatives . Post-synthesis, methyl ester hydrolysis is achieved using aqueous NaOH or LiOH, followed by acid activation (e.g., HOBt/NHS) for subsequent amide bond formation .

Q. How should researchers purify and characterize this compound?

  • Methodological Answer :

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (C18 column, acetonitrile/water mobile phase).
  • Characterization : Confirm structure via 1^1H/13^13C NMR (key peaks: ester carbonyl at ~170 ppm, carboxylic acid at ~175 ppm) and HRMS. Purity (>95%) should be verified by reverse-phase HPLC with UV detection at 254 nm .

Q. What safety precautions are critical during handling?

  • Methodological Answer :

  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Use in a fume hood to avoid inhalation.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound derivatives?

  • Methodological Answer : Stereoisomers (e.g., (1R,4R) vs. (1R,2S)) exhibit distinct reactivity in coupling reactions. For example, the (1R,4R) isomer showed 20% higher yield in peptide bond formation compared to the (1R,2S) configuration under identical EDCI/DMAP conditions. Chiral HPLC (Chiralpak IC-3 column) or polarimetry can resolve isomers .

Q. What computational tools can predict the stability of intermediates during synthesis?

  • Methodological Answer :

  • Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and optimize reaction pathways.
  • Molecular dynamics simulations (Amber or GROMACS) can predict solvation effects in DMF/water mixtures, aiding in solvent selection .

Q. How to resolve contradictions in reported reaction yields for ester-to-acid hydrolysis?

  • Methodological Answer :

  • Troubleshooting Steps :

Verify catalyst purity (e.g., LiOH vs. NaOH).

Optimize reaction time (overhydrolysis may degrade the product).

Monitor pH: Maintain pH 10–12 to prevent side reactions.

  • Case Study : A study reported 85% yield using LiOH/THF/water (4:1) at 0°C for 2 hours, while another observed 60% yield at 25°C due to racemization .

Q. What scalability challenges arise in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Exotherm Management : Scale-up of EDCI-mediated coupling requires controlled addition of reagents to prevent thermal runaway.
  • Byproduct Removal : Use inline FTIR or LC-MS to monitor reaction progress. For example, urea byproducts from EDCI can be removed via aqueous washes at pH 3–4 .

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